Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Brand Name: Vulcanchem
CAS No.: 210532-98-2
VCID: VC0557777
InChI: InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C53H83NO8S
Molecular Weight: 894.31

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

CAS No.: 210532-98-2

Cat. No.: VC0557777

Molecular Formula: C53H83NO8S

Molecular Weight: 894.31

* For research use only. Not for human or veterinary use.

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH - 210532-98-2

Specification

CAS No. 210532-98-2
Molecular Formula C53H83NO8S
Molecular Weight 894.31
IUPAC Name (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1
SMILES CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Structure and Properties

Molecular Structure

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH possesses a complex molecular structure that combines several functional components. The compound is built around a cysteine amino acid core, with three key modifications: the α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a free carboxylic acid, and a side chain thiol modified with a 2,3-dipalmitoyloxypropyl moiety. This creates a molecule with both hydrophilic and hydrophobic regions, contributing to its unique properties and applications .

The stereochemistry of the compound is particularly noteworthy. The cysteine component has the R configuration at the α-carbon, while the 2,3-dipalmitoyloxypropyl moiety contains a stereocenter with mixed RS configuration, as indicated in the compound's name. This stereochemical complexity is important for the compound's biological activity and interactions with cellular receptors .

Basic Chemical Properties

The chemical properties of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH are summarized in the following table:

PropertyValue
Molecular FormulaC53H83NO8S
Molecular Weight894.293 g/mol
Exact Mass893.584 Da
PSA (Polar Surface Area)153.530 Ų
LogP14.520
XLogP3-AA17.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count9
Rotatable Bond Count42
Topological Polar Surface Area154 Ų
Complexity1180

These properties highlight the compound's predominantly lipophilic nature, as evidenced by the high LogP and XLogP3-AA values, while still maintaining functional groups capable of hydrogen bonding .

Nomenclature and Identification

Chemical Names and Identifiers

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is known by several chemical names and identifiers, which are important for accurate literature searches and database queries. The primary identification methods include the CAS number, IUPAC name, and various synonyms used in scientific literature and commercial catalogs .

The compound's CAS number is 210532-98-2, which serves as its unique identifier in chemical databases and regulatory contexts. The IUPAC name, which provides a systematic description of the chemical structure, is (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .

Common Synonyms and Alternative Names

Several synonyms and alternative names are used to refer to this compound in scientific literature and commercial contexts:

  • Fmoc-Pam2Cys-OH

  • Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine

  • Fmoc-Pamys-OH

  • Fmoc-Dhc(Pam)2-OH

  • Fmoc-Cys(Pam)2-OH

  • N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine

  • (2R)-3-{[2,3-bis(hexadecanoyloxy)propyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

These various names reflect different naming conventions and highlight different aspects of the compound's structure, but they all refer to the same chemical entity .

Physical and Chemical Characteristics

Solution Preparation Guidelines

The preparation of stock solutions requires careful consideration of solvent choice and concentration. The following table provides guidelines for preparing stock solutions of different concentrations:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM1.1182 mL5.5909 mL11.1818 mL
5 mM0.2236 mL1.1182 mL2.2364 mL
10 mM0.1118 mL0.5591 mL1.1182 mL

These values assume complete dissolution and are calculated based on the compound's molecular weight. For experimental applications, it is recommended to prepare fresh solutions or use properly stored aliquots to ensure consistent results .

Applications and Research Findings

Role in Peptide Synthesis

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH serves as a valuable building block in solid-phase peptide synthesis, enabling the creation of lipopeptides with specific immunological properties. The Fmoc protection strategy allows for standard peptide coupling techniques to be applied, with the Fmoc group being easily removed under mild basic conditions (typically using piperidine) to expose the free amino group for subsequent coupling reactions .

The incorporation of this modified cysteine residue into peptide sequences introduces lipid moieties that can significantly alter the peptides' physical properties and biological activities. This approach has been widely used to create self-adjuvanting peptide vaccines and immunomodulatory compounds .

Immunological Applications

One of the most significant applications of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is in the development of immunologically active compounds. When incorporated into peptides, it creates structures that can effectively stimulate immune responses through interaction with pattern recognition receptors, particularly Toll-like receptor 2 (TLR2) .

Research has shown that peptides incorporating this compound demonstrate enhanced hydrophilicity compared to tri-palmitoylated derivatives (those using Pam3Cys-OH) due to the free amino group obtained after attachment and deprotection. Importantly, despite this difference in hydrophilicity, the resulting H-Pam2-peptides show comparable adjuvant activity to their tri-palmitoylated counterparts .

This characteristic makes Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH particularly valuable for vaccine development and immunotherapeutic applications, as it allows for the creation of more water-soluble compounds while maintaining the desired immunostimulatory properties .

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